OMDM-2

Metabolic Stability Endocannabinoid System In Vitro Pharmacology

Researchers studying endocannabinoid transport face confounding off-target effects from non-selective uptake inhibitors. OMDM-2 (CAS 616884-63-0) eliminates this ambiguity: a metabolically stable anandamide cellular uptake (ACU) inhibitor (Ki=3.0 μM) with negligible activity at FAAH (Ki>50 μM), VR1 (EC50=10 μM), and cannabinoid receptors. • Resistant to enzymatic hydrolysis-stable in rat brain homogenates, enabling sustained in vivo efficacy • Most efficacious ACU inhibitor for elevating brain anandamide levels among comparators • Validated in multiple sclerosis spasticity, sleep-wake regulation, and neuroinflammation models

Molecular Formula C27H45NO3
Molecular Weight 431.7 g/mol
Cat. No. B12508414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOMDM-2
Molecular FormulaC27H45NO3
Molecular Weight431.7 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NC(CC1=CC=C(C=C1)O)CO
InChIInChI=1S/C27H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(31)28-25(23-29)22-24-18-20-26(30)21-19-24/h9-10,18-21,25,29-30H,2-8,11-17,22-23H2,1H3,(H,28,31)
InChIKeyICDMLAQPOAVWNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

OMDM-2: A Metabolically Stable Anandamide Cellular Uptake Inhibitor for Endocannabinoid Research and Drug Discovery


OMDM-2 is a selective inhibitor of anandamide cellular uptake (ACU), characterized by a Ki of 3.0 μM in RBL-2H3 cells [1]. As an endocannabinoid analog, it is specifically designed to inhibit the cellular uptake of anandamide (AEA) without directly activating cannabinoid receptors [1]. OMDM-2 exhibits negligible affinity for CB1 (Ki = 5.1 μM) and CB2 (Ki > 10 μM) receptors, as well as minimal activity at the vanilloid VR1 receptor (EC50 = 10 μM) and the fatty acid amide hydrolase (FAAH) enzyme (Ki > 50 μM) . The compound is noted for its exceptional metabolic stability, remaining resistant to enzymatic hydrolysis by rat brain homogenates, which is a key differentiator from earlier-generation uptake inhibitors [1].

Why OMDM-2 Cannot Be Substituted with Generic Anandamide Uptake Inhibitors: The Critical Role of Metabolic Stability and In Vivo Efficacy


Generic substitution among anandamide cellular uptake (ACU) inhibitors is scientifically unsound due to profound differences in metabolic stability, target selectivity, and in vivo pharmacodynamics. While compounds like VDM-11, UCM707, and AM404 also inhibit ACU, they vary drastically in their susceptibility to enzymatic degradation and their off-target activities, such as FAAH inhibition or VR1 receptor activation [1]. For instance, OMDM-2 is distinguished by its high resistance to enzymatic hydrolysis, a property not uniformly shared by its analogs, which directly impacts its sustained in vivo efficacy [2]. Furthermore, comparative studies reveal that OMDM-2 is the most efficacious among several uptake inhibitors at elevating brain anandamide levels, a key functional endpoint, underscoring that chemical class alone is insufficient to guarantee equivalent biological outcomes [3].

Quantitative Evidence for OMDM-2 Differentiation vs. Closest Analogs and Alternatives


OMDM-2 Exhibits Superior Metabolic Stability Compared to VDM-11 in Rat Brain Homogenates

OMDM-2 demonstrates exceptional resistance to enzymatic degradation, a property critical for sustained in vivo activity. Unlike the structurally distinct uptake inhibitor VDM-11, which is susceptible to rapid hydrolysis, OMDM-2 was found to be 'very stable to enzymatic hydrolysis by rat brain homogenates' [1]. This finding is a primary differentiating factor, as earlier ACU inhibitors often suffer from poor metabolic stability, limiting their utility in long-term studies.

Metabolic Stability Endocannabinoid System In Vitro Pharmacology

OMDM-2 Is a More Efficacious Enhancer of Brain Anandamide Levels In Vivo than VDM-11 and UCM707

In a direct comparative study, OMDM-2 was the most effective among three selective uptake inhibitors at elevating brain anandamide levels in rats. Following subchronic intraperitoneal treatment, OMDM-2 produced a maximal 1.9-fold enhancement in anandamide levels 5 hours post-administration, a response that was superior in both magnitude and duration to those of VDM-11 and UCM707 [1]. VDM-11 induced only a 1.3-fold increase at a single 1-hour time point, while UCM707 had no significant effect on anandamide levels [1].

Endocannabinoid Modulation In Vivo Efficacy Comparative Pharmacology

OMDM-2 Demonstrates Potent Antispastic Activity In Vivo, Comparable to VDM-11 but with a Cleaner Selectivity Profile

In a chronic relapsing experimental allergic encephalomyelitis (CREAE) mouse model of multiple sclerosis, OMDM-2 at a dose of 5 mg/kg (i.v.) significantly reduced hindlimb spasticity, a finding that corroborates its potential in neuroinflammatory conditions [1]. The study directly compared OMDM-2 to VDM-11, showing that both compounds achieve comparable antispastic efficacy. However, the context of OMDM-2's superior metabolic stability and lack of off-target activity at VR1 (unlike VDM-11, which can evoke CGRP release on its own [2]) positions OMDM-2 as a potentially cleaner tool for probing the role of ACU in spasticity.

Multiple Sclerosis Spasticity In Vivo Efficacy Disease Model

OMDM-2 Avoids Direct FAAH Inhibition and VR1 Activation, Offering a Cleaner Mechanism than VDM-11 and AM404

OMDM-2 exhibits a highly selective profile, with minimal activity against FAAH (Ki > 50 μM) and negligible agonism at the vanilloid VR1 receptor (EC50 = 10 μM) [1]. This contrasts sharply with VDM-11, which inhibits FAAH with an IC50 of 3.7 μM and can activate VR1-mediated CGRP release at high concentrations (EC50 ≈ 35 μM) [2]. Similarly, AM404 is a known activator of VR1 receptors . The absence of these off-target effects ensures that experimental outcomes using OMDM-2 are more confidently attributed to the inhibition of ACU, rather than confounding activities at FAAH or VR1.

Selectivity Profile Off-Target Activity Mechanistic Specificity

OMDM-2 Is a More Potent Inhibitor of Anandamide Uptake than its S-Enantiomer OMDM-1 in RBL-2H3 Cells

Among the closely related OMDM series, OMDM-2 and its enantiomer OMDM-1 are the oleoyl analogues. While both are potent ACU inhibitors, OMDM-2 exhibits a Ki of 3.0 μM, whereas OMDM-1 has a slightly lower Ki of 2.4 μM [1]. Although the difference in in vitro potency is small, the study notes that OMDM-2 was particularly distinguished for its in vivo pharmacological actions, including enhancement of anandamide's motor-inhibitory effects, a property not observed for OMDM-1 [2].

Structure-Activity Relationship Enantiomeric Potency ACU Inhibition

Recommended Research and Discovery Applications for OMDM-2 Based on Quantitative Differentiation


Investigating the (Patho)physiological Role of Anandamide Uptake in Chronic Neuroinflammatory Diseases

Given its in vivo efficacy in reducing spasticity in a mouse model of multiple sclerosis [1], and its superior metabolic stability and clean selectivity profile, OMDM-2 is an ideal pharmacological tool for studying the role of the anandamide cellular uptake process in chronic neuroinflammation. Researchers can use OMDM-2 to dissect the contribution of elevated anandamide tone to symptom alleviation in models of multiple sclerosis and other autoimmune neuropathies.

Comparative Endocannabinoid System Pharmacology Studies Requiring Sustained In Vivo Target Engagement

OMDM-2's documented ability to achieve the greatest and most sustained enhancement of brain anandamide levels among its comparators [2] makes it the preferred choice for long-term in vivo studies. Experiments requiring subchronic or chronic dosing, such as those investigating endocannabinoid system adaptations in pain, anxiety, or metabolic disorders, will benefit from OMDM-2's superior in vivo pharmacodynamics and metabolic stability.

Mechanistic Studies to Differentiate the Roles of Anandamide Uptake from FAAH and VR1 Activation

OMDM-2's minimal activity at FAAH (Ki > 50 μM) and VR1 (EC50 = 10 μM) [3] allows for unambiguous dissection of anandamide uptake inhibition from the confounding effects of FAAH blockade or VR1 receptor agonism. This is in stark contrast to tools like VDM-11 or AM404, which have significant off-target activities. Researchers seeking to isolate the specific contribution of the putative anandamide membrane transporter can rely on OMDM-2 to provide cleaner, more interpretable data.

Assessing the Therapeutic Potential of ACU Inhibition in Sleep and Dopamine-Related Disorders

Direct evidence shows that intracerebral infusion of OMDM-2 promotes sleep and decreases extracellular dopamine levels in the nucleus accumbens of rats [4]. This positions OMDM-2 as a valuable probe for investigating the role of enhanced endocannabinoid tone in sleep-wake cycle regulation and its interaction with dopaminergic pathways, with potential implications for studying sleep disorders, addiction, and reward mechanisms.

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